molecular formula C6H10N2S B1291139 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine CAS No. 920458-76-0

1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine

Cat. No.: B1291139
CAS No.: 920458-76-0
M. Wt: 142.22 g/mol
InChI Key: NMRXZMUYJYMSDA-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound is characterized by the presence of a thiazole ring substituted with a methyl group and an ethanamine side chain.

Biochemical Analysis

Biochemical Properties

1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . This interaction disrupts the replication process, leading to antibacterial effects. Additionally, this compound may interact with other enzymes involved in metabolic pathways, contributing to its diverse biological activities.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities by modulating the expression of pro-inflammatory cytokines and inhibiting the activity of cyclooxygenase enzymes . Furthermore, this compound may affect cellular metabolism by interacting with enzymes involved in energy production and utilization.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives have been shown to bind to the active sites of enzymes, inhibiting their activity and disrupting essential biochemical processes . For example, the inhibition of DNA gyrase by this compound prevents bacterial DNA replication, leading to antibacterial effects. Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Thiazole derivatives are generally stable under standard laboratory conditions, but their stability may be affected by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to changes in its biological activity. Long-term studies have shown that thiazole derivatives can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed in studies, where the biological activity of this compound increases with dosage up to a certain point, beyond which adverse effects become more prominent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Thiazole derivatives are metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate their biotransformation and elimination from the body . This compound may also affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Thiazole derivatives are known to be transported across cell membranes by specific transporters, such as organic cation transporters . Once inside the cells, this compound may bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. Thiazole derivatives may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals present in their structure . These compounds may also undergo post-translational modifications, such as phosphorylation or acetylation, which can affect their activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods: Industrial production methods for thiazole derivatives, including this compound, often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-methyl-1,3-thiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRXZMUYJYMSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920458-76-0
Record name 1-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine
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